molecular formula C24H20ClF3N2O5 B1224448 5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

Cat. No. B1224448
M. Wt: 508.9 g/mol
InChI Key: IXELHXKSQJPUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[[5-(2-chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester is an aromatic amide and a member of furans.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : This compound is involved in the synthesis of novel derivatives with antimicrobial activities. Studies have synthesized various derivatives using ester ethoxycarbonylhydrazones and primary amines, demonstrating significant antimicrobial effects against test microorganisms (Bektaş et al., 2007).

  • Diels−Alder Reaction for Substituted Anilines : The compound undergoes Diels−Alder cycloaddition with dienophiles, leading to polysubstituted anilines. This process is highly regioselective and is used in the synthesis of various pharmaceutical compounds (Padwa et al., 1997).

  • Oxidative Cleavage in Organic Synthesis : It's used in oxidative cleavage reactions, providing intermediate compounds such as nitro-ester, which can be further processed into various benzoic acids. This is crucial in organic synthesis for the production of diverse chemical compounds (Yang et al., 1997).

  • Synthesis and Biological Activity : Research shows its use in synthesizing compounds with anti-inflammatory, analgesic, and antimicrobial activity. This demonstrates its potential in pharmaceutical development (Pulina et al., 2009).

  • Synthesis of Quinazolinone Peptide Derivatives : The compound is used in synthesizing novel quinazolinone peptide derivatives. These derivatives have shown significant antibacterial activity against various bacteria strains, highlighting its potential in developing new antimicrobial agents (Kapoor et al., 2017).

properties

Product Name

5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

Molecular Formula

C24H20ClF3N2O5

Molecular Weight

508.9 g/mol

IUPAC Name

methyl 5-[[5-(2-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H20ClF3N2O5/c1-33-23(32)16-12-14(6-7-19(16)30-8-10-34-11-9-30)29-22(31)17-13-20(35-21(17)24(26,27)28)15-4-2-3-5-18(15)25/h2-7,12-13H,8-11H2,1H3,(H,29,31)

InChI Key

IXELHXKSQJPUNJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3Cl)C(F)(F)F)N4CCOCC4

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3Cl)C(F)(F)F)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

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